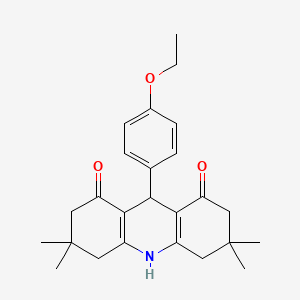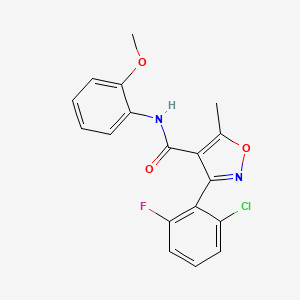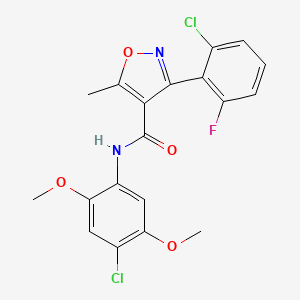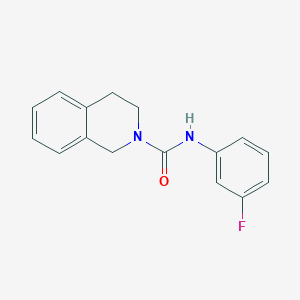
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EFG, is a chemical compound that has been studied for its potential use in scientific research. EFG is a member of the family of N-phenylsulfonyl-N'-alkylglycinamides, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-methyltransferase (GNMT). GNMT is involved in the regulation of one-carbon metabolism and has been shown to be overexpressed in various cancer cell lines. Inhibition of GNMT by this compound leads to the accumulation of S-adenosylmethionine (SAM), which is an important methyl donor in various biological processes. The accumulation of SAM leads to the inhibition of DNA methyltransferases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and its analogs, which can improve its solubility and bioavailability. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use in clinical trials.
Aplicaciones Científicas De Investigación
N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-29-21-15-9-8-14-20(21)25(30(27,28)17-10-4-3-5-11-17)16-22(26)24-19-13-7-6-12-18(19)23/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTADTGIQDLNUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4-dichlorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B3463433.png)
![methyl 2-(benzoylamino)-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3463436.png)
![4-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3463443.png)
![N-(4-fluorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463453.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3463457.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3463464.png)
![5-[(4-methoxyphenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463473.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)




![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)